molecular formula C9H10INO B13009569 2-(Dimethylamino)-5-iodobenzaldehyde CAS No. 1289042-69-8

2-(Dimethylamino)-5-iodobenzaldehyde

Cat. No.: B13009569
CAS No.: 1289042-69-8
M. Wt: 275.09 g/mol
InChI Key: PTNLGQILYUHBIC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-iodobenzaldehyde is an organic compound with the molecular formula C9H10INO. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with a dimethylamino group at the 2-position and an iodine atom at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-iodobenzaldehyde typically involves the iodination of 2-(Dimethylamino)benzaldehyde. One common method is the Sandmeyer reaction, where 2-(Dimethylamino)benzaldehyde is treated with iodine and a copper catalyst under acidic conditions. The reaction proceeds as follows:

    Starting Material: 2-(Dimethylamino)benzaldehyde

    Reagents: Iodine (I2), Copper(I) chloride (CuCl), Hydrochloric acid (HCl)

    Conditions: The reaction mixture is heated to a specific temperature to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the iodine with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-5-iodobenzoic acid

    Reduction: 2-(Dimethylamino)-5-iodobenzyl alcohol

    Substitution: 2-(Dimethylamino)-5-azidobenzaldehyde

Scientific Research Applications

2-(Dimethylamino)-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its ability to form conjugates with biomolecules.

    Industry: The compound is used in the manufacture of dyes and pigments, where its unique structural features contribute to the desired color properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-iodobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular components through covalent bonding or non-covalent interactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

    5-Iodobenzaldehyde: Lacks the dimethylamino group, reducing its ability to participate in hydrogen bonding and electrostatic interactions.

    2-(Dimethylamino)-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and binding properties.

Uniqueness

2-(Dimethylamino)-5-iodobenzaldehyde is unique due to the presence of both the dimethylamino group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1289042-69-8

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

2-(dimethylamino)-5-iodobenzaldehyde

InChI

InChI=1S/C9H10INO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3

InChI Key

PTNLGQILYUHBIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)I)C=O

Origin of Product

United States

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